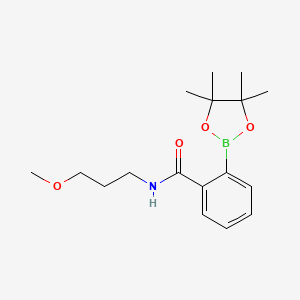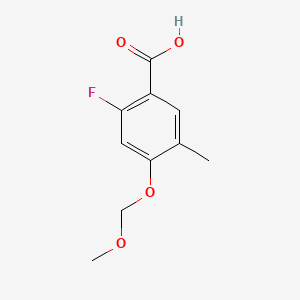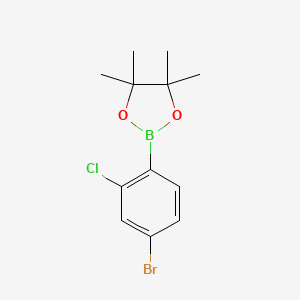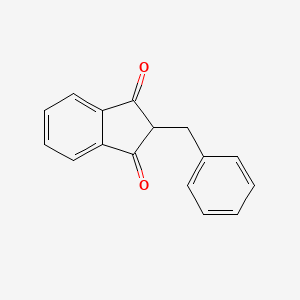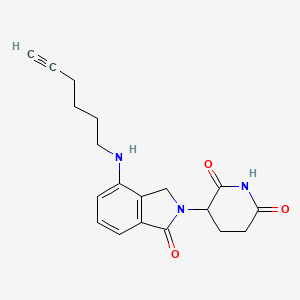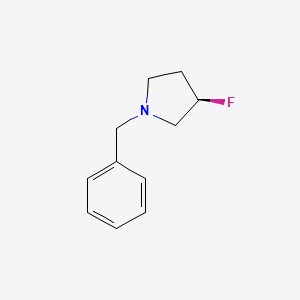
(R)-1-benzyl-3-fluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom can influence the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced at the nitrogen atom of the pyrrolidine ring using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: In an industrial setting, the production of ®-1-benzyl-3-fluoropyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Advanced purification methods such as chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: ®-1-Benzyl-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties imparted by the fluorine atom.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Metabolic Studies: Used in studies to understand the metabolic pathways of fluorinated compounds.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for potential use in the development of new agrochemicals.
作用機序
The mechanism of action of ®-1-benzyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
®-1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
®-1-Benzyl-3-bromopyrrolidine: Contains a bromine atom instead of fluorine.
®-1-Benzyl-3-iodopyrrolidine: Contains an iodine atom instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in ®-1-benzyl-3-fluoropyrrolidine imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its halogenated analogs.
Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to increased pharmacological activity.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
InChIキー |
XTEULOBSYIIBTO-LLVKDONJSA-N |
異性体SMILES |
C1CN(C[C@@H]1F)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1F)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


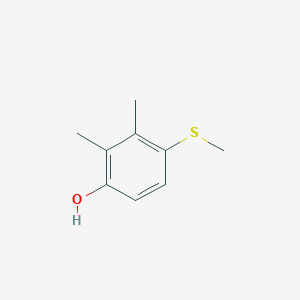
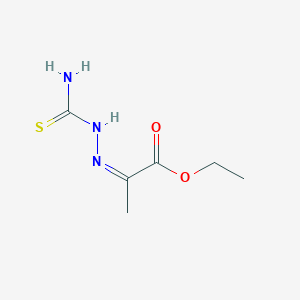
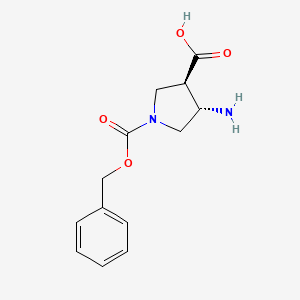

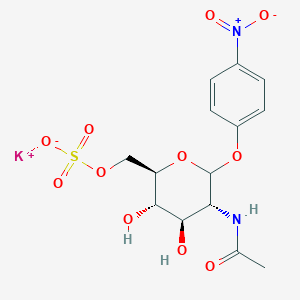

![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
